molecular formula C10H10ClN B185697 5-chloro-2,3-dimethyl-1H-indole CAS No. 21296-93-5

5-chloro-2,3-dimethyl-1H-indole

Cat. No. B185697
CAS RN: 21296-93-5
M. Wt: 179.64 g/mol
InChI Key: UGVBTQYPCQFAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-dimethyl-1H-indole is a chemical compound with the CAS Number: 21296-93-5 . It has a molecular weight of 179.65 . It is a white to yellow to brown powder or crystals .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a white to yellow to brown powder or crystals . It has a molecular weight of 179.65 .

Scientific Research Applications

Allosteric Modulation of CB1

5-Chloro-2,3-dimethyl-1H-indole derivatives, such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, have been investigated as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds are characterized by their binding affinity and cooperativity with CB1, impacting the receptor's response to agonists. They demonstrate notable binding affinities and contribute to our understanding of CB1 modulation (Khurana et al., 2014).

Formation of Imidazo [4′,5′:3,4]pyrido[2,3-b]indole Ring

Research on the formation of the imidazo [4′,5′:3,4]pyrido[2,3-b]indole ring, which involves 2,3-disubstituted indoles like this compound, has been conducted. This work contributes to the understanding of reactions leading to complex indole derivatives, offering insights into the synthesis of alkaloids like grossularines-1 and 2 (Molina et al., 1998).

Synthesis and Characterization of Indole Derivatives

The indole nucleus, found in compounds like this compound, is essential in many biologically active molecules. Research focuses on the synthesis, structural elucidation, and potential biological activities of these indole derivatives. This includes studies on their interactions with DNA and proteins, contributing to the understanding of their anti-tumor and anti-inflammatory properties (Geetha et al., 2019).

Development of Water-Soluble Near-Infrared Dyes

This compound derivatives have been utilized in developing water-soluble near-infrared dyes for cancer detection. These dyes, such as 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid, show enhanced quantum yields and stability, demonstrating potential in molecular-based beacons for cancer detection (Pham et al., 2005).

Photosystem II Inhibition

Indole derivatives, including this compound, have been synthesized and evaluated for their ability to inhibit photosynthesis and plant growth. These compounds, acting as photosystem II (PSII) inhibitors, impact plant development by reducing ATP synthesis and CO2 fixation, making them potential herbicides (Souza et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5-chloro-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVBTQYPCQFAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378249
Record name 5-chloro-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21296-93-5
Record name 5-chloro-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2,3-dimethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-chloro-2,3-dimethyl-1H-indole
Reactant of Route 3
5-chloro-2,3-dimethyl-1H-indole
Reactant of Route 4
Reactant of Route 4
5-chloro-2,3-dimethyl-1H-indole
Reactant of Route 5
Reactant of Route 5
5-chloro-2,3-dimethyl-1H-indole
Reactant of Route 6
Reactant of Route 6
5-chloro-2,3-dimethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.